Hinokiol

Vue d'ensemble

Description

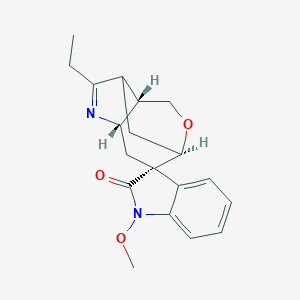

Hinokiol is a neolignan biphenol found in aerial parts of the Magnolia plant species . It has been identified as one of the chemical compounds in some traditional eastern herbal medicines . It has the potential to work as an anti-inflammatory, anti-angiogenic, anticancer, antioxidant, and neurotherapeutic agent .

Synthesis Analysis

Following the reaction of glycine with di-tertbutyl dicarbonate (di-BOC), a synthetic Boc-Gly honokiol called 1,3-diaza-1,3-dicyclohexylpropa-1,2-diene (DCC) is then reacted with triethylamine .Molecular Structure Analysis

This compound was isolated for the first time from Isodon henryi and the structure was elucidated on the basis of IR and NMR spectra analysis . Its molecular configuration, conformation, and crystal structure were also characterized by X-ray structure analysis .Chemical Reactions Analysis

Honokiol has several pharmacological effects, leading to its exploration as a potential therapy for neurological diseases (NDs), including Alzheimer’s disease (AD), Parkinson’s disease (PD), cerebral ischemia, anxiety, depression, spinal cord injury, and so on .Physical and Chemical Properties Analysis

Honokiol is a white solid and sparingly soluble in water at 25 °C . Its chemical formula is C18H18O2 and it has a molar mass of 266.334 g/mol .Applications De Recherche Scientifique

Neuropharmacologie

Hinokiol a montré un potentiel prometteur en tant qu’agent neuroprotecteur. Il est étudié pour le traitement de diverses maladies neurologiques (MN) telles que la maladie d’Alzheimer (MA), la maladie de Parkinson (MP), l’ischémie cérébrale, l’anxiété, la dépression et les lésions de la moelle épinière . Sa capacité à traverser la barrière hémato-encéphalique renforce son potentiel en tant que traitement pour ces affections.

Activité anticancéreuse

La recherche indique que this compound possède une large gamme d’activités anticancéreuses. Il peut induire l’arrêt du cycle cellulaire, inhiber la transition épithéliale-mésenchymateuse, supprimer la migration et l’invasion cellulaire et présenter une activité anti-angiogenèse . Ces mécanismes suggèrent le potentiel de this compound en tant que composé naturel pour la chimioprévention et le traitement du cancer.

Propriétés anti-inflammatoires

This compound présente des effets anti-inflammatoires importants en inhibant les cytokines pro-inflammatoires telles que le TNF-α, l’IL-10 et l’IL-6. Il améliore également les enzymes hépatiques altérées et réduit les altérations morphologiques associées à l’inflammation . Cela en fait un candidat pour le traitement des maladies inflammatoires.

Effets antibactériens

Le composé a démontré des propriétés antibactériennes, en particulier contre des agents pathogènes tels que Staphylococcus aureus et Escherichia coli . Sa capacité à inhiber la croissance bactérienne en fait une option potentielle pour lutter contre la résistance aux antibiotiques.

Traitement des maladies du foie

This compound agit comme un agoniste thérapeutique dans la maladie du foie gras non alcoolique (NAFLD) et le syndrome métabolique en activant la signalisation AMPK . Il présente également des effets antifibrotiques dans le foie en inhibant la signalisation TGF-β1/SMAD et l’autophagie dans les cellules étoilées hépatiques .

Solubilité et nanoformulations

En raison de sa faible solubilité dans l’eau et de sa sensibilité à l’oxydation, l’application thérapeutique de this compound est limitée. Cependant, des systèmes de nano-administration ont été développés pour améliorer sa solubilité et sa biodisponibilité, améliorant ainsi son efficacité thérapeutique .

Mécanisme D'action

Target of Action

Hinokiol, a bioactive compound found in the Magnolia plant species, has been shown to interact with a variety of molecular targets. It has been reported to block voltage-gated sodium channels (VGSC) in neuroblastoma N2A cells . Additionally, it has been found to regulate numerous signaling pathways, including cyclin-dependent kinase (CDK) and cyclin proteins, epithelial–mesenchymal transition, and several matrix-metalloproteinases .

Mode of Action

This compound exerts its effects by interacting with its targets and inducing changes in cellular processes. For instance, it can induce G0/G1 and G2/M cell cycle arrest via the regulation of CDK and cyclin proteins . It also inhibits cell migration and invasion via the downregulation of several matrix-metalloproteinases . Furthermore, this compound can block VGSC in a concentration-dependent and state-dependent manner .

Biochemical Pathways

This compound affects multiple biochemical pathways. It has been shown to regulate signaling pathways involved in cell cycle control, epithelial–mesenchymal transition, and cell migration and invasion . It also influences the AMP-activated protein kinase (AMPK) pathway . The compound’s ability to modulate these pathways contributes to its broad-range anticancer activity .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in rats. Following oral administration of this compound, it was found that the compound and its metabolites are distributed in the plasma, liver, kidney, and brain . The elimination of this compound in these tissues was more rapid than in plasma . The plasma half-life of this compound in rodent models has been reported to be around 40-60 minutes for intravenous delivery and around 4-6 hours for intraperitoneal injections .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to induce cell cycle arrest, inhibit cell migration and invasion, and exert anti-angiogenesis activity . Moreover, this compound has been found to mitigate cerebral edema and neurobehavioral impairments following subarachnoid hemorrhage by enhancing mitochondrial fusion . This mechanism helps to maintain the structure of mitochondria, safeguard their functionality, and support the survival of neural cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been suggested that the compound’s anticancer effects may be enhanced when used in combination with other cancer therapeutic drugs . .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

Honokiol has a significant anti-nociceptive activity through inhibition of anti-inflammatory mediators . It has been proven that honokiol exerts broad-range anticancer activity in vitro and in vivo by regulating numerous signalling pathways . These studies provide significant insights for the potential of honokiol to be a promising candidate natural compound for chemoprevention and treatment .

Analyse Biochimique

Biochemical Properties

Hinokiol has been shown to interact with a variety of enzymes, proteins, and other biomolecules. It can block cell transformation at different levels by its action on the cell cycle, apoptosis, autophagy via inhibiting gene expression and dysregulating cellular signaling pathways . Moreover, this compound also exhibits other pharmacological properties, including antidiabetic, anti-inflammatory, and antimicrobial effects .

Cellular Effects

This compound has been shown to have broad-range anticancer activity in vitro and in vivo by regulating numerous signaling pathways . These include induction of G0/G1 and G2/M cell cycle arrest (via the regulation of cyclin-dependent kinase (CDK) and cyclin proteins), epithelial–mesenchymal transition inhibition via the downregulation of mesenchymal markers and upregulation of epithelial markers . Additionally, this compound possesses the capability to suppress cell migration and invasion via the downregulation of several matrix-metalloproteinases .

Molecular Mechanism

This compound exerts its effects at the molecular level through a variety of mechanisms. It has been shown to regulate cell cycle arrest, induction of apoptosis, necrosis, and autophagy, as well as the inhibition of metastasis and angiogenesis through various signaling pathways . It is also known to disrupt the GTPase activity, FtsZ polymerization, cell division, which may ultimately cause bacterial cell death .

Temporal Effects in Laboratory Settings

This compound has been shown to have several pharmacological effects, leading to its exploration as a potential therapy for neurological diseases (NDs), including Alzheimer’s disease (AD), Parkinson’s disease (PD), cerebral ischemia, anxiety, depression, spinal cord injury, and so on

Dosage Effects in Animal Models

In animal models, this compound has been shown to have neuroprotective properties . One particular study found that an active dose as small as 0.2 mg/kg can possibly significantly increase exploratory behavior and decrease anxiety-related behavior in animal models .

Metabolic Pathways

This compound primarily undergoes hepatic metabolism and in vivo biotransformation, wherein glucuronidation and sulfation serve as the principal metabolic pathways for the conversion of this compound into mono-glucuronide this compound and sulfated mono-hydroxy this compound before its elimination .

Transport and Distribution

It is known that this compound is hydrophobic and readily dissolved in lipids .

Subcellular Localization

It is known that this compound can interact with cell membrane proteins through intermolecular interactions like hydrogen bonding, hydrophobic interactions, or aromatic pi orbital co-valency .

Propriétés

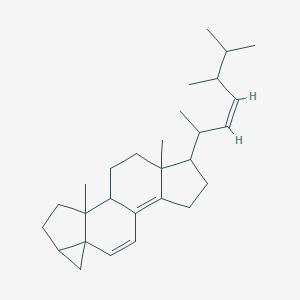

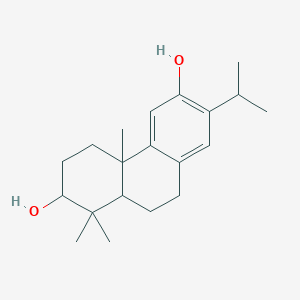

IUPAC Name |

1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-12(2)14-10-13-6-7-17-19(3,4)18(22)8-9-20(17,5)15(13)11-16(14)21/h10-12,17-18,21-22H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFCWXVQZAQDSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCC(C3(C)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60971843 | |

| Record name | Abieta-8(14),9(11),12-triene-3,12-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

564-73-8 | |

| Record name | HINOKIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Abieta-8(14),9(11),12-triene-3,12-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

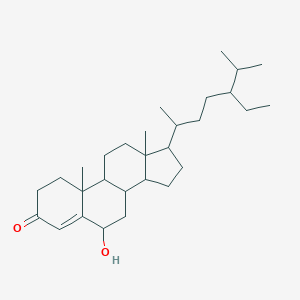

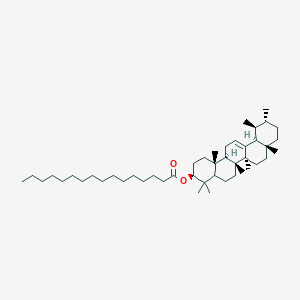

![(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5S)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B198988.png)